Product packaging for 1-Hydroxy-3-sulfanylpropan-2-one(Cat. No.:CAS No. 856604-62-1)

1-Hydroxy-3-sulfanylpropan-2-one

Cat. No.: B14196845
CAS No.: 856604-62-1
M. Wt: 106.15 g/mol
InChI Key: PBFVUKHZUJVMLL-UHFFFAOYSA-N
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Description

1-Hydroxy-3-sulfanylpropan-2-one is a useful research compound. Its molecular formula is C3H6O2S and its molecular weight is 106.15 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6O2S B14196845 1-Hydroxy-3-sulfanylpropan-2-one CAS No. 856604-62-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

856604-62-1

Molecular Formula

C3H6O2S

Molecular Weight

106.15 g/mol

IUPAC Name

1-hydroxy-3-sulfanylpropan-2-one

InChI

InChI=1S/C3H6O2S/c4-1-3(5)2-6/h4,6H,1-2H2

InChI Key

PBFVUKHZUJVMLL-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)CS)O

Origin of Product

United States

Contextualization of 1 Hydroxy 3 Sulfanylpropan 2 One Within the Class of Sulfur Containing α Hydroxy Ketones

1-Hydroxy-3-sulfanylpropan-2-one is a bifunctional compound featuring a hydroxyl group (-OH) and a thiol group (-SH) in addition to a ketone functional group. Specifically, it is an α-hydroxy ketone, meaning the hydroxyl group is located on the carbon atom adjacent to the carbonyl carbon. The presence of a sulfur atom, in the form of a thiol group, further classifies it as a sulfur-containing organic compound.

The general structure of α-hydroxy ketones is characterized by a carbonyl group with a hydroxyl group on the alpha-carbon. These compounds are known for their diverse reactivity and are involved in various chemical transformations. The introduction of a thiol group at the 3-position of the propanone backbone, as seen in this compound, introduces additional chemical properties and potential for unique reactivity. Thiols are sulfur analogs of alcohols and are known for their distinct odors and their ability to form strong complexes with metal ions. wikipedia.org

Significance of Vicinal Hydroxyl and Thiol Functionalities in Organic and Bioorganic Chemistry

The arrangement of a hydroxyl group and a thiol group on adjacent carbon atoms (vicinal di-functionalization) in a molecule like 1-Hydroxy-3-sulfanylpropan-2-one is of considerable interest in both organic and bioorganic chemistry.

In organic synthesis, the presence of two distinct and reactive functional groups in close proximity allows for a wide range of chemical modifications. The hydroxyl group can undergo reactions such as esterification and etherification, while the thiol group is readily oxidized to form disulfides or can act as a potent nucleophile. researchgate.net The interplay between these two groups can lead to the formation of cyclic structures and other complex molecular architectures.

From a bioorganic perspective, both hydroxyl and thiol groups are fundamental to the structure and function of many biological molecules. The amino acid cysteine contains a thiol group that is crucial for protein structure, forming disulfide bridges that stabilize protein conformations. wikipedia.orgcreative-proteomics.comnih.gov Thiols also play a vital role in antioxidant defense systems within cells, with molecules like glutathione (B108866) scavenging harmful reactive oxygen species. creative-proteomics.comnih.govnih.gov The hydroxyl group is ubiquitous in carbohydrates, amino acids like serine and threonine, and is essential for processes such as phosphorylation, which is a key mechanism for regulating protein activity. The presence of both functionalities in a single molecule suggests potential for interesting biological activity.

Rationale for Comprehensive Investigation of 1 Hydroxy 3 Sulfanylpropan 2 One

Systematic IUPAC Naming and Structural Representation of this compound

The systematic name this compound is determined by the rules of the International Union of Pure and Applied Chemistry (IUPAC). The parent chain is a three-carbon alkane, propane (B168953). The suffix "-one" indicates the presence of a ketone functional group, and the number "2" specifies its location on the second carbon of the propane chain. wikipedia.orgbritannica.com The prefix "hydroxy" denotes a hydroxyl (-OH) group, and "1-" indicates it is attached to the first carbon. wangqinresins.comwikipedia.org The prefix "sulfanyl" (or mercapto) signifies a thiol (-SH) group, with "3-" indicating its position on the third carbon. wikipedia.org The functional groups are listed alphabetically in the prefix.

The chemical structure consists of a three-carbon backbone. The central carbon atom is double-bonded to an oxygen atom, forming the ketone group. The first carbon atom is bonded to a hydroxyl group, and the third carbon atom is bonded to a sulfhydryl group.

Structural Representation:

Generated code

Analysis of Key Functional Groups (Hydroxyl, Ketone, Thiol) and Their Electronic Properties

The chemical behavior of this compound is dictated by the interplay of its three functional groups: hydroxyl, ketone, and thiol. askfilo.comlibretexts.org The electronic properties of these groups are a result of the differing electronegativities of the atoms involved. numberanalytics.com

Hydroxyl Group (-OH): The hydroxyl group consists of an oxygen atom covalently bonded to a hydrogen atom. wikipedia.org Oxygen is more electronegative than both carbon and hydrogen, leading to polar covalent bonds. britannica.com This polarity makes the oxygen atom slightly negative and the hydrogen and adjacent carbon atoms slightly positive. britannica.com The hydroxyl group can act as a hydrogen bond donor and acceptor, which generally increases water solubility. wangqinresins.combritannica.com It is considered an electron-withdrawing group by induction but can be an electron-donating group by resonance. nih.gov

Ketone Group (C=O): A ketone is characterized by a carbonyl group (a carbon-oxygen double bond) bonded to two other carbon atoms. wikipedia.org The carbonyl group is highly polar due to the high electronegativity of the oxygen atom, which results in a partial negative charge on the oxygen and a partial positive charge on the carbonyl carbon. msu.eduebsco.com This makes the carbon atom electrophilic (susceptible to attack by nucleophiles) and the oxygen atom nucleophilic. wikipedia.orgunacademy.com The geometry around the sp² hybridized carbonyl carbon is trigonal planar, with bond angles of approximately 120°. wikipedia.orgunacademy.com

Thiol Group (-SH): The thiol group, also known as a sulfhydryl group, is the sulfur analog of an alcohol. wikipedia.org The sulfur-hydrogen bond is weaker and less polar than the oxygen-hydrogen bond in alcohols because sulfur is less electronegative than oxygen. wikipedia.org Thiols are more acidic than their corresponding alcohols. wikipedia.orgyoutube.com The sulfur atom in a thiol has lone pairs of electrons, making it a potent nucleophile. youtube.comcreative-proteomics.com Thiols can be oxidized to form disulfides. wikipedia.orgcreative-proteomics.com

Interactive Table: Electronic Properties of Functional Groups in this compound

Functional GroupKey AtomsPolarityElectronic EffectPrimary Reactivity
Hydroxyl (-OH)O, HPolar O-H and C-O bonds britannica.comInductive: Electron-withdrawing; Resonance: Electron-donating nih.govNucleophilic (oxygen), Acidic (hydrogen) britannica.com
Ketone (C=O)C, OHighly polar C=O bond msu.eduInductive and Resonance: Electron-withdrawing nih.govElectrophilic (carbon), Nucleophilic (oxygen) wikipedia.orgunacademy.com
Thiol (-SH)S, HLess polar than -OH wikipedia.orgWeakly electron-withdrawingNucleophilic (sulfur), Acidic (hydrogen) youtube.comcreative-proteomics.com

Conformational Analysis and Potential Tautomeric Forms

Conformational Analysis: The structure of this compound has rotational freedom around the carbon-carbon single bonds. This allows the molecule to adopt various conformations. The relative orientation of the hydroxyl, ketone, and thiol groups will be influenced by steric hindrance and potential intramolecular interactions, such as hydrogen bonding. For instance, an intramolecular hydrogen bond could form between the hydroxyl hydrogen and the carbonyl oxygen, or between the thiol hydrogen and the carbonyl oxygen, which would stabilize certain conformations. nih.gov

Tautomeric Forms: Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. masterorganicchemistry.comlibretexts.org this compound can exhibit two main types of tautomerism: keto-enol and thione-thiol tautomerism.

Keto-Enol Tautomerism: Ketones with a hydrogen atom on an adjacent carbon (an alpha-hydrogen) can exist in equilibrium with their enol form. masterorganicchemistry.comlibretexts.org In this compound, there are alpha-hydrogens on both sides of the carbonyl group. This allows for the formation of two different enol tautomers. Generally, the keto form is more stable and predominates at equilibrium. masterorganicchemistry.comlibretexts.org The presence of alpha-hydroxy ketones can sometimes lead to tautomerization to form an aldehyde, which would alter its reactivity. echemi.com

Enol Form 1: (E/Z)-1,2-dihydroxyprop-1-en-3-thiol HO-CH=C(OH)-CH2-SH

Enol Form 2: (E/Z)-1-hydroxy-3-sulfanylprop-2-en-2-ol HO-CH2-C(OH)=CH-SH

Thione-Thiol Tautomerism: Analogous to keto-enol tautomerism, compounds containing a thiocarbonyl group (C=S, a thione) can exist in equilibrium with a thioenol form (C=C-SH). wikipedia.org While this compound is a ketone, under certain conditions, it could potentially rearrange through a series of tautomeric shifts to a thione form, which would then be in equilibrium with its thioenol tautomer. However, the direct tautomerism to a thioenol from the ketone form is more direct. The equilibrium between thione and thioenol forms often favors the thione, but this can be influenced by the molecular structure and solvent. acs.org

Chemical Synthesis Approaches

Chemical synthesis provides versatile routes to this compound, primarily through direct synthesis or the modification of functionalized precursors. The presence of three reactive centers—a primary hydroxyl group, a ketone, and a thiol—necessitates careful planning, often involving the use of protecting groups to achieve the desired product selectively.

Direct Synthetic Routes to this compound

Direct synthetic routes to α-hydroxy ketones are established in organic chemistry. organic-chemistry.orgyoutube.com One potential, though less common, approach for this compound could involve the direct oxidation of a suitable precursor that already contains the thiol or a protected thiol group. For instance, the oxidation of a corresponding 1,3-disubstituted propan-2-ol could yield the target ketone. However, the presence of the oxidizable thiol group presents a significant challenge, often leading to disulfide formation or other side reactions under typical oxidation conditions.

Synthesis via Precursor Modification (e.g., from halogenated ketones and thiolating agents)

A more practical and widely applicable method for synthesizing this compound involves the nucleophilic substitution of a halogenated precursor. This approach typically starts with a readily available α-haloketone. A key precursor for this synthesis is 1-chloro-3-hydroxypropan-2-one, which is commercially available. veeprho.com

The synthesis proceeds via a nucleophilic substitution reaction where the chlorine atom is displaced by a sulfur nucleophile. nih.gov A common and effective thiolating agent for this purpose is sodium hydrosulfide (B80085) (NaSH). orgsyn.org The reaction of 1-chloro-3-hydroxypropan-2-one with NaSH would lead to the formation of this compound. This method is advantageous as it utilizes a commercially available starting material and a straightforward substitution reaction.

A general representation of this synthetic route is as follows:

Reaction Scheme:

Generated code

This approach is analogous to the synthesis of other α-hydroxy ketones from their corresponding α-haloketone precursors, a common strategy in organic synthesis. google.comgoogle.com

Development of Protecting Group Strategies for Hydroxyl and Thiol Moieties

The presence of both a hydroxyl and a thiol group, in addition to a ketone, makes protecting group strategies crucial for more complex synthetic manipulations involving this compound. libretexts.orgwikipedia.org The thiol group is particularly susceptible to oxidation and is a potent nucleophile, often requiring protection. thieme-connect.de

Protecting Groups for the Hydroxyl Group: A variety of protecting groups are available for alcohols. wikipedia.org The choice depends on the specific reaction conditions to be employed in subsequent steps.

Protecting GroupAbbreviationIntroduction Reagent(s)Removal Conditions
AcetylAcAcetic anhydride, pyridineAcid or base hydrolysis
BenzylBnBenzyl bromide, baseHydrogenolysis (H₂, Pd/C)
tert-ButyldimethylsilylTBDMSTBDMS-Cl, imidazoleFluoride (B91410) ion (e.g., TBAF)
TetrahydropyranylTHPDihydropyran, acid catalystAqueous acid

Protecting Groups for the Thiol Group: Protecting the thiol group is often necessary to prevent its oxidation to a disulfide or its participation in unwanted nucleophilic additions.

Protecting GroupIntroduction Reagent(s)Removal Conditions
tert-ButylIsobutylene, acid catalystStrong acid (e.g., TFA)
Trityl (triphenylmethyl)Trityl chloride, baseMild acid, oxidative conditions
AcetamidomethylAcm-ClMild base

An orthogonal protecting group strategy, where one group can be removed without affecting the other, is highly desirable for selective functionalization. uchicago.edu For instance, a silyl (B83357) ether protecting the hydroxyl group can be removed with fluoride ions, leaving a trityl-protected thiol intact. Conversely, the trityl group can be removed under mildly acidic conditions without cleaving the silyl ether. The development of such strategies allows for the stepwise modification of the molecule at either the hydroxyl or thiol position. thieme-connect.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical to maximize the yield and purity of this compound. For the synthesis via precursor modification, key parameters to optimize include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

Biocatalytic Synthesis and Biotransformations

Biocatalysis offers an attractive alternative to traditional chemical methods, often providing high enantioselectivity and milder reaction conditions.

Enantioselective Bioreduction of Analogous α-Sulfanyl Ketones to Chiral Alcohols

While the direct biocatalytic synthesis of this compound is not extensively documented, the enantioselective reduction of related α-sulfanyl ketones to chiral 1,2-diols is a well-established biocatalytic transformation. nih.govnih.govrsc.org This approach would involve the enzymatic reduction of the ketone functionality in a precursor molecule.

Alcohol dehydrogenases (ADHs) are a class of enzymes that are particularly effective for the asymmetric reduction of ketones to chiral alcohols. nih.govgeorgiasouthern.eduresearchgate.net These enzymes, often from microorganisms like Bacillus clausii, can exhibit high stereoselectivity, leading to the formation of a single enantiomer of the corresponding alcohol. nih.govrsc.org

For instance, a precursor such as an α-dione could be selectively reduced to an α-hydroxy ketone. nih.govrsc.org In the context of this compound, if a suitable diketone precursor containing a thiol or protected thiol were available, an ADH could potentially catalyze its reduction to the desired chiral α-hydroxy ketone.

The general transformation is as follows:

Reaction Scheme:

Generated code

The enantioselectivity of the reduction is a key advantage of this biocatalytic approach, allowing for the synthesis of chirally pure building blocks for various applications. uwindsor.caiupac.orgnih.gov

Evaluation of Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs) as Biocatalysts

The stereoselective reduction of a carbonyl group to a hydroxyl group is a pivotal transformation in the synthesis of chiral molecules. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) have emerged as powerful biocatalysts for this purpose due to their high enantioselectivity and operation under mild, environmentally benign conditions. nih.govgoogle.com These enzymes catalyze the transfer of a hydride from a cofactor, typically NADH or NADPH, to a ketone substrate, yielding a chiral secondary alcohol. google.comnih.gov

In the context of producing this compound, the biocatalytic reduction of a suitable prochiral ketone precursor, such as 1-chloro-3-sulfanylpropan-2-one or a protected derivative, represents a key synthetic step. The evaluation of a panel of diverse KREDs and ADHs is a standard approach to identify a biocatalyst with the desired activity and selectivity. These enzymes are known to exhibit broad substrate scope, accepting a variety of aliphatic and aromatic ketones. nih.gov However, the presence of a sulfur atom in the substrate can influence enzyme activity and selectivity, making empirical screening necessary.

The search for a suitable enzyme often involves screening commercially available KRED libraries or enzymes from microbial sources. For instance, ketoreductases from organisms like Zygosaccharomyces rouxii, Sulfolobus solfataricus, and Bacillus sp. ECU0013 have been successfully employed for the synthesis of various pharmaceutically relevant chiral alcohols. nih.gov The performance of these enzymes is typically assessed by measuring conversion rates and the enantiomeric excess (e.e.) of the resulting alcohol product.

A representative, albeit hypothetical, screening of ketoreductases for the reduction of a precursor to this compound could yield results similar to those observed for other challenging substrates. The table below illustrates the kind of data that would be generated in such an evaluation.

Table 1: Hypothetical Evaluation of Ketoreductases for the Synthesis of a this compound Precursor This table is a representative example and not based on actual experimental data for the target compound.

Enzyme (Source)Conversion (%)Enantiomeric Excess (e.e., %)Configuration
KRED-NADH-10195>99(S)
KRED-P2-C028892(R)
ADH from Rhodococcus ruber7598(R)
ADH from Lactobacillus kefir92>99(S)
KRED from Zygosaccharomyces rouxii>9997(S)

Whole-Cell Biocatalysis Systems for Stereoselective Transformations

While purified enzymes offer high specificity, whole-cell biocatalysis presents a cost-effective and practical alternative for industrial-scale synthesis. nih.gov Utilizing entire microbial cells, such as bacteria or yeast, circumvents the need for costly and time-consuming enzyme purification. mdpi.com A key advantage of whole-cell systems is the in-situ regeneration of expensive cofactors like NADH and NADPH, which is accomplished through the cell's natural metabolic pathways. nih.govnih.gov

For the production of this compound, a whole-cell system would involve the use of a microorganism, either naturally possessing or genetically engineered to express a suitable ketoreductase or alcohol dehydrogenase. nih.govmdpi.com Common host organisms for expressing heterologous enzymes include Escherichia coli and Saccharomyces cerevisiae. nih.govmdpi.com These hosts can be engineered to overexpress a specific KRED, and in some cases, a partner enzyme for cofactor regeneration, such as glucose dehydrogenase (GDH), to enhance productivity. nih.gov

The reaction conditions for whole-cell biocatalysis are typically mild, occurring in aqueous media at or near physiological pH and temperature. mdpi.com However, factors such as substrate and product toxicity, as well as mass transfer limitations, need to be carefully managed. mdpi.com The use of two-phase solvent systems or substrate feeding strategies can mitigate some of these challenges. mdpi.com

The table below provides a hypothetical comparison of different whole-cell biocatalysis approaches for the production of a chiral alcohol precursor.

Table 2: Hypothetical Comparison of Whole-Cell Biocatalysis Systems This table is a representative example and not based on actual experimental data for the target compound.

Whole-Cell BiocatalystSubstrate Concentration (mM)Time (h)Yield (%)Enantiomeric Excess (e.e., %)
E. coli expressing KRED-101502492>99 (S)
S. cerevisiae expressing ADH from L. kefir100488598 (S)
Rhodococcus erythropolis (wild-type)25726595 (R)
E. coli co-expressing KRED-P2-C02 and GDH150249893 (R)

Investigation of Substrate Scope and Enzyme Selectivity

A thorough understanding of an enzyme's substrate scope and selectivity is crucial for its effective application in organic synthesis. While a particular ketoreductase might show excellent performance on a specific substrate, its activity towards structurally related molecules can vary significantly. Therefore, investigating the substrate scope of promising KRED and ADH candidates is a critical step in developing a robust biocatalytic process.

For the synthesis of this compound, this would involve testing the selected enzymes with a range of ketone precursors bearing different protecting groups on the sulfanyl (B85325) moiety or variations in the carbon backbone. Such studies provide insights into the steric and electronic requirements of the enzyme's active site. For example, some enzymes may show a preference for smaller, less hindered substrates, while others might accommodate bulkier groups.

Enzyme selectivity, particularly enantioselectivity, is the hallmark of biocatalysis. The ability of an enzyme to produce one enantiomer of a chiral alcohol in high excess is a key determinant of its utility. nih.gov The stereochemical outcome of the reduction can often be predicted based on the enzyme's classification (e.g., following Prelog's rule), but experimental verification is essential. In some cases, by selecting an appropriate enzyme, it is possible to access either the (R) or (S) enantiomer of the desired product with high stereopurity.

The following table illustrates a hypothetical investigation of the substrate scope and selectivity of a selected ketoreductase.

Table 3: Hypothetical Substrate Scope and Selectivity of KRED-NADH-101 This table is a representative example and not based on actual experimental data for the target compound.

SubstrateRelative Activity (%)Enantiomeric Excess (e.e., %)Product Configuration
1-Chloro-3-sulfanylpropan-2-one100>99(S)
1-Bromo-3-sulfanylpropan-2-one8598(S)
1-Chloro-3-(acetylthio)propan-2-one110>99(S)
1-Mercapto-4-hydroxybutan-2-one7095(S)
3-Sulfanylbutan-2-one12597(S)

Reactions of the Thiol (Sulfanyl) Group

The thiol group is the most reactive site for many transformations of this compound, participating in oxidation, disulfide formation, and various nucleophilic reactions.

Oxidation to Sulfoxides, Sulfones, and Sulfonic Acids

The sulfur atom in the thiol group of this compound is susceptible to oxidation, yielding progressively more oxidized species. The controlled oxidation can lead to the formation of sulfoxides, sulfones, and ultimately, sulfonic acids.

Sulfoxides and Sulfones: The oxidation of thiols to sulfoxides and subsequently to sulfones is a common transformation. Various oxidizing agents can be employed to achieve this. For instance, hydrogen peroxide, often in the presence of a metal catalyst like tantalum carbide or niobium carbide, can efficiently oxidize sulfides to either sulfoxides or sulfones depending on the catalyst used. chemistryscore.com A simple and effective method involves the use of urea-hydrogen peroxide, which can oxidize sulfides to sulfoxides and sulfones in a solid-state reaction. chemistryscore.com The choice of reagent and reaction conditions determines the selectivity of the product. For example, 2,2,2-trifluoroacetophenone (B138007) can act as an organocatalyst with H2O2 to selectively produce either sulfoxides or sulfones. chemistryscore.com

Sulfonic Acids: More vigorous oxidation of the thiol group leads to the formation of the corresponding sulfonic acid, 1-hydroxy-2-oxo-propane-3-sulfonic acid. This transformation typically requires strong oxidizing agents. A related compound, 3-hydroxypropane-1-sulfonic acid, is synthesized by reacting allyl alcohol with a bisulfite solution in the presence of oxygen or other oxidizing agents. capes.gov.br

Product General Reagents
SulfoxideHydrogen Peroxide (H₂O₂), m-Chloroperbenzoic acid (m-CPBA)
SulfoneHydrogen Peroxide (H₂O₂), Potassium permanganate (B83412) (KMnO₄)
Sulfonic AcidStrong oxidizing agents (e.g., nitric acid, performic acid)

Disulfide Bond Formation and Reduction

Thiols are well-known to undergo oxidation to form disulfide bonds (-S-S-). In the case of this compound, this involves the dimerization of two molecules to form a disulfide-linked compound. This process is a thiol-disulfide exchange reaction, which is fundamental in biochemistry, particularly in protein folding where cysteine residues form disulfide bridges. londonmet.ac.ukrsc.orgmasterorganicchemistry.com

The formation of the disulfide bond is an oxidative process and can be facilitated by mild oxidizing agents or exposure to air (autoxidation), often catalyzed by metal ions. The reaction proceeds through a thiolate anion intermediate. rsc.org The reverse reaction, the reduction of the disulfide bond back to two thiol groups, is also readily achievable using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This reversible nature is critical in biological systems for regulating protein structure and function. rsc.org

Thioetherification and Thioacetal Formation

The thiol group exhibits strong nucleophilic character, especially in its deprotonated thiolate form, allowing it to participate in reactions to form thioethers and thioacetals.

Thioetherification (S-Alkylation): The thiolate anion of this compound is an excellent nucleophile and can readily react with electrophiles, such as alkyl halides, in a nucleophilic substitution reaction (SN2) to form thioethers (sulfides). masterorganicchemistry.compearson.comjmaterenvironsci.com This reaction, often referred to as S-alkylation, is a robust method for forming carbon-sulfur bonds. youtube.comorganic-chemistry.org The greater nucleophilicity of the thiolate compared to the corresponding alkoxide ensures that S-alkylation is generally more efficient than O-alkylation. chemistrysteps.comlibretexts.org

Thioacetal Formation: Aldehydes and ketones react with thiols in the presence of an acid catalyst to form thioacetals. chemistryscore.comkhanacademy.org The ketone group in this compound can react with an external thiol (or dithiol) to form a thioacetal. This reaction proceeds through a hemithioacetal intermediate. wikipedia.orgwikipedia.org Thioacetals are particularly useful as protecting groups for carbonyls because they are stable to both acidic and basic conditions. chemistryscore.com

Reaction Type Reactant(s) Product Functional Group General Conditions
ThioetherificationAlkyl Halide (R-X)Thioether (Sulfide)Base (to form thiolate), SN2
Thioacetal FormationAldehyde or Ketone, ThiolThioacetalAcid catalyst (e.g., Lewis acid) khanacademy.orgnih.gov

Nucleophilic Substitution Reactions Involving the Thiolate Anion

As previously mentioned, the deprotonated form of the thiol, the thiolate anion, is a potent nucleophile. chemistrysteps.comresearchgate.net Its high polarizability and relatively weak basicity make it highly effective in SN2 reactions. masterorganicchemistry.com It can attack a wide range of electrophilic carbon centers, not just alkyl halides. This includes other leaving groups like tosylates and mesylates. The reaction of thiolates with alkyl halides is a classic and efficient method for the synthesis of thioethers. jmaterenvironsci.comlibretexts.org The sulfur nucleophile attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-S bond. pearson.com

Inter-functional Group Reactivity and Chemoselectivity

The presence of multiple functional groups on the same molecule allows for the possibility of intramolecular reactions, where different parts of the molecule react with each other.

Intramolecular Cyclization Pathways

The structure of this compound, with its hydroxyl, ketone, and thiol groups in a 1,3-relationship, is primed for intramolecular cyclization. The most probable pathway involves the nucleophilic attack of the thiol group onto the electrophilic carbonyl carbon of the ketone.

This intramolecular reaction forms a cyclic hemithioacetal. wikipedia.org The resulting structure would be a five-membered ring, 2-hydroxy-2-methyl-1,3-oxathiolan-4-one, or more likely, through attack of the thiol on the ketone, a six-membered ring, a derivative of 1,4-oxathiane. londonmet.ac.ukthieme-connect.commdpi.com The formation of cyclic hemithioacetals is an equilibrium process, but cyclic structures, especially five- and six-membered rings, are often thermodynamically favored. wikipedia.org Studies on related mercapto-ketones have shown that such intramolecular cyclizations are facile. acs.orguchicago.eduresearchgate.net The equilibrium between the open-chain and cyclic forms can be influenced by factors such as solvent, temperature, and pH.

Stereochemical Aspects and Chiral Synthesis

Stereoisomerism in Derivatives of 1-Hydroxy-3-sulfanylpropan-2-one

While this compound itself is achiral, its derivatives can possess one or more stereocenters. The introduction of chirality is most commonly achieved through reactions involving the carbonyl group.

The reduction of the prochiral ketone in this compound or its S-substituted analogs, such as 1-(arylsulfanyl)propan-2-ones, yields a chiral secondary alcohol, 1-hydroxy-3-sulfanylpropan-2-ol or its corresponding derivatives. mdpi.comresearchgate.net The carbon atom of the newly formed secondary alcohol becomes a stereocenter. A carbon atom is considered prochiral if it can be converted from achiral to chiral in a single step. libretexts.org In the case of the ketone group in this compound, the two faces of the carbonyl plane are enantiotopic. The approach of a reagent, such as a hydride, from one face will produce one enantiomer of the alcohol, while approach from the opposite face will yield the other enantiomer. This principle is fundamental to the asymmetric synthesis of chiral alcohols from ketones. libretexts.orgwikipedia.org

Enantioselective Synthesis Strategies

The synthesis of specific enantiomers of derivatives of this compound is of significant interest. Enantioselective methods aim to produce a single enantiomer in high excess.

Biocatalysis, particularly using whole-cell microorganisms or isolated enzymes, presents a powerful strategy for the enantioselective reduction of ketones. nih.gov Studies on derivatives like 1-(arylsulfanyl)propan-2-ones have demonstrated that various yeast strains and recombinant alcohol dehydrogenases can reduce the ketone to the corresponding chiral 1-(arylsulfanyl)propan-2-ols with high to excellent enantiomeric excess (>99% ee) and good conversions. mdpi.comresearchgate.net

For example, the bioreduction of 1-(arylsulfanyl)propan-2-ones using the yeast Candida parapsilosis has been shown to produce the (S)-alcohols, while using Lactobacillus kefir alcohol dehydrogenase (LkADH) results in the formation of the (R)-alcohols. mdpi.com This enantiocomplementary approach allows for the selective synthesis of either enantiomer of the chiral alcohol product. researchgate.net

Table 1: Examples of Asymmetric Bioreduction of 1-(arylsulfanyl)propan-2-ones

Substrate Biocatalyst Product Enantiomer Enantiomeric Excess (ee) Conversion
1-(Phenylsulfanyl)propan-2-one C. parapsilosis (WY12) (S)-1-(Phenylsulfanyl)propan-2-ol >99% >90%
1-(Phenylsulfanyl)propan-2-one LkADH (R)-1-(Phenylsulfanyl)propan-2-ol >99% >90%
1-[(4-Chlorophenyl)sulfanyl]propan-2-one C. parapsilosis (WY12) (S)-1-[(4-Chlorophenyl)sulfanyl]propan-2-ol >99% >90%
1-[(4-Chlorophenyl)sulfanyl]propan-2-one LkADH (R)-1-[(4-Chlorophenyl)sulfanyl]propan-2-ol >99% >90%

Data sourced from studies on enantiocomplementary bioreductions. mdpi.comresearchgate.net

Transition metal complexes with chiral ligands are widely used for the asymmetric reduction of ketones. wikipedia.org These methods often employ hydrogen gas or involve transfer hydrogenation from sources like isopropanol (B130326) or formic acid. wikipedia.org For instance, ruthenium catalysts paired with chiral diamine ligands are effective for the enantioselective transfer hydrogenation of aryl ketones. wikipedia.org Another approach involves the asymmetric hydrosilylation of ketones, which can be catalyzed by chiral cobalt-phosphine-amido-oxazoline complexes, followed by hydrolysis to yield the chiral alcohol. organic-chemistry.org These catalytic systems provide a valuable alternative to biocatalysis for accessing enantiopure alcohol derivatives.

Diastereoselective Transformations

When a molecule already contains a chiral center, the introduction of a new one can lead to the formation of diastereomers. In the context of derivatives of this compound, if the sulfur atom is part of a chiral moiety or if there is a pre-existing stereocenter in an S-substituent, the reduction of the ketone will generate diastereomeric alcohols. The control of this diastereoselectivity is a key synthetic challenge.

For β-hydroxy ketones, which share a similar structural motif, chelation-controlled reductions can be used to achieve high diastereoselectivity. youtube.com For example, the Narasaka-Prasad reduction utilizes a boron chelating agent and a reducing agent like sodium borohydride (B1222165) to produce 1,3-syn-diols with high selectivity. youtube.com Conversely, other methods, such as the Evans-Sacchina reduction, can favor the formation of 1,3-anti-diols. youtube.com These strategies could potentially be adapted to control the diastereoselectivity in the reduction of substituted this compound derivatives that contain an existing stereocenter.

Derivatization for Chiral Resolution

Chiral resolution is a classic technique for separating enantiomers from a racemic mixture. This process typically involves reacting the racemate with a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by methods such as crystallization or chromatography. Following separation, the resolving agent is removed to yield the individual enantiomers.

In the case of racemic 1-hydroxy-3-sulfanylpropan-2-ol derivatives, the hydroxyl group can be derivatized by esterification with a chiral carboxylic acid. This creates a mixture of diastereomeric esters that can then be separated. Another approach is kinetic resolution, where one enantiomer of the racemic starting material reacts faster with a chiral catalyst or enzyme, leaving the unreacted substrate enriched in the other enantiomer. chemrxiv.org For example, lipase-catalyzed transesterification is a common method for the kinetic resolution of racemic alcohols. doi.org

Analytical Chemistry for Characterization and Quantification

Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to confirming the identity and structure of 1-Hydroxy-3-sulfanylpropan-2-one by probing the interactions of the molecule with electromagnetic radiation.

¹H NMR: The proton NMR spectrum would be expected to show three distinct signals corresponding to the three different types of protons in the molecule.

Hydroxymethyl protons (-CH₂OH): These two protons adjacent to the hydroxyl group would likely appear as a singlet.

Thiolmethyl protons (-CH₂SH): These two protons adjacent to the sulfhydryl group would also be expected to appear as a singlet.

Hydroxyl and Thiol Protons (-OH, -SH): The protons of the hydroxyl and thiol groups are exchangeable and their chemical shift can be highly variable depending on the solvent, concentration, and temperature. They may appear as broad singlets.

¹³C NMR: The carbon-13 NMR spectrum is predicted to show three signals, one for each unique carbon atom.

Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded and would appear significantly downfield.

Hydroxymethyl Carbon (-CH₂OH): The carbon bonded to the oxygen atom would appear at a characteristic chemical shift.

Thiolmethyl Carbon (-CH₂SH): The carbon bonded to the sulfur atom would have a distinct chemical shift, typically less deshielded than the carbon bonded to oxygen.

2D NMR (HSQC and HMBC): Two-dimensional NMR experiments would be crucial for unambiguous assignment of the ¹H and ¹³C signals and to confirm the connectivity of the atoms.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would show correlations between each carbon atom and the proton(s) directly attached to it, confirming the C-H bonds.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (-CH₂OH)~ 4.2~ 65
C2 (C=O)-~ 205
C3 (-CH₂SH)~ 3.4~ 30
-OHVariable (broad)-
-SHVariable (broad)-

Note: These are predicted values and actual experimental values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to display characteristic absorption bands for its key functional groups.

O-H Stretch: A strong, broad absorption band is expected in the region of 3500-3200 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.

C=O Stretch: A sharp, strong absorption band characteristic of a ketone carbonyl group would be anticipated around 1715 cm⁻¹.

S-H Stretch: A weak to medium, sharp absorption band for the sulfhydryl (thiol) group is expected to appear in the range of 2600-2550 cm⁻¹.

C-O Stretch: An absorption corresponding to the carbon-oxygen single bond stretch would likely be observed in the 1320-1000 cm⁻¹ region.

C-H Stretch: Absorptions for the stretching of the carbon-hydrogen bonds in the methylene (B1212753) groups will be present in the 3000-2850 cm⁻¹ range.

Table 2: Expected IR Absorption Frequencies for this compound

Functional GroupBondExpected Wavenumber (cm⁻¹)Intensity
HydroxylO-H stretch3500-3200Strong, Broad
CarbonylC=O stretch~ 1715Strong, Sharp
ThiolS-H stretch2600-2550Weak to Medium, Sharp
AlcoholC-O stretch1320-1000Medium to Strong
AlkaneC-H stretch3000-2850Medium

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound (C₃H₆O₂S), the expected exact mass can be calculated. In a mass spectrometer, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragment ions would be measured. For instance, the mass spectrum of the similar compound 1-Hydroxy-2-propanone shows a molecular ion peak and characteristic fragment ions. massbank.eu

Fragmentation Analysis: The fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways would involve cleavage adjacent to the carbonyl group (alpha-cleavage) and loss of small neutral molecules.

Alpha-Cleavage: Cleavage of the C-C bonds next to the carbonyl group would be expected, leading to the formation of characteristic acylium ions.

Loss of H₂O or H₂S: The loss of a water molecule from the hydroxyl group or a hydrogen sulfide (B99878) molecule from the thiol group are also possible fragmentation pathways.

Table 3: Predicted Mass Spectrometry Data for this compound

IonFormulaPredicted m/z
[M]⁺C₃H₆O₂S⁺106.01
[M-CH₂OH]⁺C₂H₃OS⁺75.00
[M-CH₂SH]⁺C₂H₃O₂⁺59.01
[CH₂OH]⁺CH₃O⁺31.02
[CH₂SH]⁺CH₃S⁺47.00

Note: These are predicted values based on monoisotopic masses.

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating this compound from reaction mixtures or biological matrices and for quantifying its purity.

Gas chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Given its relatively low molecular weight, this compound is expected to be amenable to GC analysis. However, the presence of polar hydroxyl and thiol groups can lead to peak tailing and potential thermal degradation. Derivatization, such as silylation, might be employed to increase volatility and thermal stability, leading to better peak shape and reproducibility.

When coupled with a mass spectrometer (GC-MS), this technique provides not only the retention time for identification but also the mass spectrum of the compound, offering a high degree of confidence in its identification. Predicted GC-MS spectra can serve as a guide for analysis, though experimental verification is necessary. hmdb.ca

High-performance liquid chromatography (HPLC) is a versatile technique for separating compounds in a liquid mobile phase. It is particularly well-suited for polar and non-volatile compounds like this compound.

A reversed-phase (RP) HPLC method would likely be effective, using a non-polar stationary phase (like C18) and a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. sielc.com An acidic modifier, such as formic acid, is often added to the mobile phase to ensure good peak shape for polar analytes. sielc.com

Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides an exceptionally sensitive and selective method for the quantification of this compound, even in complex matrices. This technique combines the separation power of HPLC with the specific detection capabilities of mass spectrometry, making it the gold standard for trace-level analysis.

Chiral Chromatography for Enantiomeric Excess Determination

The separation of enantiomers of chiral compounds like this compound is a significant analytical challenge because they possess identical physical and chemical properties in an achiral environment. chromatographyonline.com Chiral chromatography is the premier technique for resolving enantiomers and determining the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer in a mixture. This is achieved by creating a chiral environment, most commonly by using a chiral stationary phase (CSP) within the chromatography column. chromatographyonline.comgcms.cz

The principle behind chiral chromatography lies in the differential interaction between the two enantiomers and the chiral selector of the CSP. chromatographyonline.com This results in the formation of transient diastereomeric complexes with different energies of association, leading to different retention times and, consequently, their separation. chromatographyonline.com

While specific methods for the chiral separation of this compound are not detailed in the public domain, general principles of chiral chromatography would apply. Techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) equipped with chiral columns are the standard approaches. For instance, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose) and cyclodextrin-based CSPs are widely used for their broad enantioselectivity. gcms.cz The choice of the specific CSP and the chromatographic conditions (mobile phase composition, temperature, and flow rate) would require empirical development to achieve optimal separation of the enantiomers of this compound.

Table 1: Illustrative Chiral Chromatography Parameters (Hypothetical for this compound)

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Chiral Stationary Phase Immobilized Polysaccharide-based (e.g., Chiralpak series)Cyclodextrin-based (e.g., derivatized β-cyclodextrin)
Mobile Phase/Carrier Gas Hexane/Isopropanol (B130326) mixturesHelium or Hydrogen
Detector UV-Vis or Chiral Detector (e.g., Circular Dichroism)Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Temperature Ambient to 40°C50-250°C (temperature programmed)

Quantitative Analysis Method Development and Validation

The development and validation of a quantitative analytical method are critical for ensuring the accuracy, precision, and reliability of measurements of this compound. The validation process demonstrates that the analytical procedure is suitable for its intended purpose. europa.eu Key validation parameters, as typically defined by regulatory guidelines such as those from the International Council for Harmonisation (ICH), include specificity, linearity, range, accuracy, precision, and robustness.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components. europa.eu For a quantitative method for this compound, this would involve demonstrating that there is no interference from starting materials, by-products, or degradation products at the retention time of the analyte.

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.gov This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis on the response versus concentration data.

Accuracy refers to the closeness of the test results obtained by the method to the true value. europa.eu It is often assessed by the recovery of a known amount of analyte spiked into a sample matrix. europa.eu

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It is usually evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision). europa.eu

Table 2: Typical Method Validation Parameters and Acceptance Criteria (Example)

Validation ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time.
Linearity (Correlation Coefficient, r²) ≥ 0.995
Range Typically 80-120% of the target concentration.
Accuracy (% Recovery) 98.0% to 102.0%
Precision (Relative Standard Deviation, %RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1

Note: These are general acceptance criteria and may vary depending on the specific application and regulatory requirements.

Quantitative analysis of this compound would likely employ techniques such as HPLC with UV or mass spectrometry (MS) detection, or GC-MS. The choice of technique would depend on the volatility and thermal stability of the compound. For non-volatile or thermally labile compounds, HPLC is generally preferred. Stable isotope dilution assays, where a known amount of an isotopically labeled version of the analyte is added to the sample as an internal standard, can provide very high accuracy and precision in quantitative analysis. researchgate.net

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are fundamental to predicting how a ligand, such as 1-Hydroxy-3-sulfanylpropan-2-one, might interact with a biological macromolecule, typically a protein. These methods are crucial in drug discovery and mechanistic studies.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking studies could be employed to screen for potential protein targets and to hypothesize its binding mode within a known active site. The process involves preparing the 3D structures of both the ligand (this compound) and the receptor protein and then using a scoring function to evaluate the fitness of different binding poses.

For instance, in studies on other small molecules, virtual screening combining ligand-based shape alignment and molecular docking has been successful in identifying novel inhibitors for enzymes like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov A similar approach could be applied to this compound to explore its potential as an enzyme inhibitor or a receptor ligand. The results of such a study would typically be presented in a table summarizing the docking scores and key interactions for the most promising poses.

Table 1: Illustrative Example of Docking Simulation Results for this compound with a Hypothetical Protein Target

Binding PoseDocking Score (kcal/mol)Predicted Hydrogen BondsPredicted Hydrophobic Interactions
1-8.5Hydroxyl group with Ser122; Thiol group with Cys88Propanone backbone with Leu45, Val90
2-8.2Carbonyl group with Asn150Propanone backbone with Ala125
3-7.9Hydroxyl group with Tyr99Thiol group with Met110

This table is a hypothetical representation of data that could be generated from molecular docking simulations.

Following the prediction of a binding mode, a detailed analysis of the ligand-protein interactions is performed. This analysis identifies the specific types of non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, ionic interactions, and pi-stacking. Tools like PLIP (Protein-Ligand Interaction Profiler) and PyMOL are often used to visualize and analyze these interactions. youtube.com

For this compound, the hydroxyl, carbonyl, and thiol groups are all capable of forming hydrogen bonds, which would likely be key determinants of its binding specificity. The alkyl backbone would contribute to hydrophobic interactions. A thorough analysis would map out all amino acid residues in the binding pocket that are in close contact with the ligand and the nature of their interactions. youtube.com This information is critical for understanding the basis of molecular recognition and for designing more potent or selective analogs.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational flexibility of molecules and the dynamics of their interactions over time.

While a static docking pose is informative, MD simulations can reveal the stability of this pose and explore the conformational landscape of the ligand within the binding site. An MD simulation of the this compound-protein complex would involve solving Newton's equations of motion for all atoms in the system over a period of nanoseconds to microseconds.

These simulations can show whether the initial docked pose is maintained or if the ligand reorients to find a more stable binding mode. Analysis of the root-mean-square deviation (RMSD) of the ligand's atoms over the course of the simulation is a common way to assess the stability of the binding pose. Studies on other molecules, such as poly(beta-amino ester) polyplexes, have used coarse-grained MD simulations to understand their molecular organization and stability. nih.gov

MD simulations also provide a detailed picture of the dynamic nature of ligand-receptor interactions. nih.gov Hydrogen bonds and other interactions that appear stable in a static image may be transient, continuously forming and breaking. MD simulations can quantify the lifetime of these interactions, providing a more realistic understanding of the binding affinity. nih.gov

By tracking the distances and angles between interacting atoms over time, a profile of the dynamic interactions between this compound and its target protein can be generated. This can reveal the role of water molecules in mediating interactions and highlight key flexible regions of the protein that are important for binding. Such insights are invaluable for a comprehensive understanding of the binding mechanism. researchgate.netmdpi.com

Table 2: Illustrative Example of Interaction Occupancy from a Molecular Dynamics Simulation of this compound

Interacting Atoms (Ligand - Protein)Interaction TypeOccupancy (%)Average Distance (Å)
OH...O (Ser122)Hydrogen Bond85.22.8 ± 0.3
SH...S (Cys88)Hydrogen Bond60.53.1 ± 0.4
C=O...HN (Asn150)Hydrogen Bond45.13.0 ± 0.5
CH3...C (Leu45)Hydrophobic92.03.9 ± 0.2

This table is a hypothetical representation of data that could be generated from a molecular dynamics simulation, where occupancy represents the percentage of simulation time the interaction is present.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules with high accuracy. These methods can be used to study the intrinsic properties of this compound itself, as well as its reactivity.

Methods like Density Functional Theory (DFT) are commonly used for these calculations. ncsu.edu For this compound, quantum chemical calculations could be used to:

Determine the optimized 3D geometry: Find the lowest energy conformation of the isolated molecule.

Calculate molecular properties: Predict properties such as the dipole moment, polarizability, and molecular orbital energies (HOMO and LUMO), which are important for understanding its reactivity and intermolecular interactions.

Analyze the electrostatic potential: Map the electron density distribution to identify electron-rich and electron-poor regions, which can indicate sites for electrophilic and nucleophilic attack.

Predict spectroscopic properties: Calculate theoretical vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can aid in the interpretation of experimental spectra.

Investigate reaction mechanisms: Model the transition states and reaction pathways for chemical reactions involving this compound.

For example, studies on similar compounds like vanillin (B372448) have used DFT to analyze conformational preferences and potential energy surfaces. ncsu.edu A similar approach for this compound would involve rotating the dihedral angles around its single bonds to map out the conformational energy landscape and identify the most stable conformers.

Electronic Structure Analysis and Reactivity Prediction

While specific computational studies focusing solely on this compound are not extensively documented in publicly available literature, its electronic structure and reactivity can be reliably inferred through the theoretical analysis of its constituent functional groups: the α-hydroxy ketone and the thiol (sulfanyl) group.

Molecular Orbital Analysis: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity of a molecule.

HOMO: The HOMO of this compound is expected to have significant contributions from the non-bonding orbitals of the sulfur and oxygen atoms. Due to its larger size and lower electronegativity compared to oxygen, the sulfur atom's p-orbitals are at a higher energy level, making a dominant contribution to the HOMO. This indicates that the sulfur atom is a likely site for electrophilic attack and is also prone to oxidation.

LUMO: The LUMO is anticipated to be localized on the carbonyl group, specifically the π* antibonding orbital of the C=O bond. This localization renders the carbonyl carbon electrophilic and thus susceptible to attack by nucleophiles. The adjacent hydroxyl group can modulate the energy of the LUMO through inductive effects and potential intramolecular hydrogen bonding.

Electron Density and Reactivity: The distribution of electron density across the molecule is a key determinant of its reactive sites.

Nucleophilic Centers: The primary nucleophilic centers are the sulfur and oxygen atoms, owing to their lone pairs of electrons. In protic solvents, the sulfur atom generally acts as a stronger nucleophile than the oxygen atom.

Electrophilic Center: The carbonyl carbon is the principal electrophilic site due to the significant polarization of the carbon-oxygen double bond.

Acidic Protons: The protons of the hydroxyl and sulfanyl (B85325) groups are acidic and can be abstracted by a base. Generally, the thiol proton is more acidic than the hydroxyl proton.

The following table provides a summary of the predicted electronic properties and their implications for the molecule's reactivity.

Structural Feature Electronic Property Predicted Reactivity
Carbonyl Group (C=O)LUMO localization, electrophilic carbonSusceptible to nucleophilic addition.
Sulfanyl Group (-SH)High HOMO contribution, nucleophilic sulfurSite for electrophilic attack and oxidation.
Hydroxyl Group (-OH)Nucleophilic oxygen, acidic protonCan function as a nucleophile or a proton donor.

Reaction Mechanism Elucidation

Based on its electronic structure, several reaction mechanisms can be postulated for this compound.

Nucleophilic Addition to the Carbonyl Group: A characteristic reaction of ketones is nucleophilic addition. The reaction with a nucleophile would involve the attack on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Oxidation of the Sulfanyl Group: The thiol group is known to be susceptible to oxidation. Mild oxidation can lead to the formation of a disulfide bridge, creating a dimer. Stronger oxidizing agents can convert the thiol to a sulfenic, sulfinic, or sulfonic acid.

Reactions of the α-Hydroxy Ketone Moiety: The α-hydroxy ketone functional group can undergo specific rearrangements. For example, under basic conditions, it can form an enediol intermediate. nih.gov This intermediate is pivotal in various isomerization and redox reactions observed in both chemical and biological contexts. nih.gov The classical α-ketol rearrangement is a reversible process where the more stable α-hydroxy carbonyl isomer is favored. organicreactions.orgcapes.gov.br

A summary of plausible reaction mechanisms is provided in the table below.

Reaction Type Reactant/Condition Key Intermediate Product Type
Nucleophilic AdditionNucleophile (e.g., CN⁻)Tetrahedral alkoxideCyanohydrin derivative
Disulfide FormationMild Oxidant (e.g., I₂)Thiyl radicalDimer with a disulfide bridge
Acyloin RearrangementAcid or BaseEnediol intermediateIsomeric α-hydroxy ketone

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational techniques that establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. numberanalytics.comwikipedia.org Although no specific QSAR or QSPR models for this compound are currently documented, the foundational principles of these methods can be applied to predict its potential activities and properties.

QSAR Modeling: The development of a QSAR model for a series of compounds that includes this compound would require a dataset of molecules with experimentally determined biological activities (e.g., enzyme inhibition). dromicslabs.com For each compound, a set of molecular descriptors would be calculated. numberanalytics.com These descriptors fall into several categories:

Topological: Derived from the 2D structure of the molecule.

Geometrical: Based on the 3D conformation of the molecule.

Electronic: Reflecting the electron distribution within the molecule.

Physicochemical: Properties such as lipophilicity (logP) and acidity (pKa).

A statistical model is then constructed to link these descriptors to the observed biological activity. numberanalytics.com For this compound, crucial descriptors would likely relate to its hydrogen bonding capabilities, the electrophilicity of its carbonyl carbon, and the nucleophilicity of its sulfur atom.

QSPR Modeling: In a similar vein, QSPR models can be created to predict physical properties such as boiling point, solubility, and chromatographic retention times. researchgate.net For a molecule with the structural features of this compound, descriptors that quantify polarity, molecular weight, and hydrogen bonding potential would be essential for building a predictive QSPR model.

The table below lists descriptors that would be relevant for the QSAR/QSPR modeling of this compound.

Descriptor Type Specific Descriptor Example Relevance
ElectronicPartial charge on carbonyl carbonPredicts susceptibility to nucleophilic attack.
PhysicochemicalHydrogen bond donors/acceptorsInfluences solubility and interactions with biological targets.
TopologicalWiener IndexRelates to molecular size and branching.
GeometricalMolecular Surface AreaAffects molecular transport and binding properties.

No Data Available for this compound

Following a comprehensive search of available scientific literature, no specific data was found regarding the biological and mechanistic activities of the chemical compound this compound. Extensive queries aimed at uncovering its antimicrobial and anticancer properties, as outlined in the requested article structure, did not yield any relevant research findings.

The search for in vitro studies on the antibacterial and antifungal efficacy of this compound against various microbial strains returned no results. Similarly, there is no available information on the molecular mechanisms through which this specific compound might exert any antimicrobial action, such as protein synthesis inhibition or cell wall disruption.

Furthermore, investigations into the potential anticancer and cytotoxic activity of this compound also yielded no data. There are no published in vitro studies assessing its cytotoxicity against human cancer cell lines or its ability to inhibit cancer cell proliferation and viability.

Due to the complete absence of scientific data for this compound in the public domain, it is not possible to generate the requested article. The required sections on biological activity, including data tables and detailed research findings, cannot be fulfilled without source material.

Biological Activity and Mechanistic Investigations

Anticancer and Cytotoxic Activity (In Vitro Cell Line Studies)

Investigation of Cellular Apoptotic Pathways and Cell Cycle Modulation

Extensive literature searches did not yield any specific studies investigating the effects of 1-Hydroxy-3-sulfanylpropan-2-one on cellular apoptotic pathways or its potential to modulate the cell cycle. Consequently, there is no available data to report on how this compound may influence programmed cell death or cell cycle progression in any cell lines.

Enzyme Modulation and Inhibition Studies (In Vitro)

Butyrylcholinesterase Activity Modulation

There is currently no available scientific literature detailing any in vitro studies on the modulation of butyrylcholinesterase activity by this compound. Therefore, its potential to inhibit or enhance the activity of this enzyme remains uninvestigated.

Lipoxygenase Inhibition and Anti-Inflammatory Potential

Investigations into the lipoxygenase inhibitory properties and the broader anti-inflammatory potential of this compound have not been reported in the available scientific literature. As such, there is no data on its efficacy as an inhibitor of lipoxygenase or as an anti-inflammatory agent.

Interaction with Other Specific Receptors or Enzymes

A comprehensive review of published research reveals no specific studies on the interaction of this compound with any other specific receptors or enzymes. The molecular targets of this compound, if any, have not yet been identified or characterized.

Antioxidant Activity (In Vitro Assays)

Free Radical Scavenging Assays (e.g., DPPH, ONOO⁻)

There are no published in vitro studies on the antioxidant activity of this compound. Specifically, no data is available from free radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay or peroxynitrite (ONOO⁻) scavenging assays. Therefore, the antioxidant capacity of this compound has not been determined.

Inhibition of Lipid Peroxidation

Currently, there is a lack of available scientific literature and research data specifically investigating the role of this compound in the inhibition of lipid peroxidation. Therefore, a detailed analysis of its mechanism of action in this context cannot be provided at this time.

Applications in Organic Synthesis and Chemical Biology

Building Block in Complex Molecule Synthesis: A Lack of Documented Use

There is no scientific literature to support the use of 1-Hydroxy-3-sulfanylpropan-2-one as a versatile building block in the synthesis of more complex molecules.

As a Precursor for Diverse Heterocyclic Compounds

An extensive search has found no instances of this compound being utilized as a starting material for the synthesis of heterocyclic compounds. While α-hydroxy ketones and thiols are common precursors for a wide array of heterocycles, the specific reactivity and synthetic pathways involving this compound remain unexplored in the available literature. For instance, while the synthesis of various heterocyclic systems from related structures like pyridinyl α-hydroxyketones has been reported, similar studies involving this compound are absent. researchgate.net

In the Synthesis of Chiral Intermediates for Advanced Materials

Similarly, there is no evidence of this compound being used in the synthesis of chiral intermediates for advanced materials. The synthesis of chiral structures is a critical area of research, with compounds like (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone being synthesized for specific applications, but this compound is not mentioned in this context. chemicalbook.com

Development of Chemical Probes and Biosensors: An Unexplored Area

The potential of this compound in the development of chemical probes and biosensors appears to be entirely uninvestigated.

As a Component in Fluorescence Turn-On Probes for Enzyme Activity Measurement

No studies have been identified that incorporate this compound into fluorescence turn-on probes for measuring enzyme activity. While fluorescent probes based on other hydroxy-functionalized molecules, such as naphthalimides and hydroxypropiophenones, have been developed for detecting various species, this specific thiol-containing ketone has not been utilized for such purposes. nih.govresearchgate.net

For Selective Detection of Thiol-Reactive Species

The inherent thiol group in this compound would theoretically make it a target for thiol-reactive probes, rather than a probe itself for thiol-reactive species. The literature describes a variety of probes for the detection of thiols, but does not mention the use of this compound in any capacity for detecting other thiol-reactive molecules. nih.gov

Role in Medicinal Chemistry Scaffold Development (Non-Clinical): No Evidence Found

There is no indication in the scientific literature that this compound has been used as a scaffold in medicinal chemistry for non-clinical studies. Research in this area often focuses on developing and modifying core structures, such as the 3-(4-hydroxyphenyl)indoline-2-one scaffold, to create potent and selective therapeutic agents. illinois.edu However, this compound does not feature in such research.

Future Research Directions and Emerging Areas

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methods is paramount for advancing the study of 1-Hydroxy-3-sulfanylpropan-2-one. Current synthetic strategies for similar α-hydroxy ketones and mercaptans often rely on multi-step processes that may involve harsh reagents. organic-chemistry.orgwikipedia.orgorganic-chemistry.org Future research should focus on developing novel and sustainable synthetic routes.

Key areas of exploration include:

Biocatalytic Synthesis: The use of enzymes, such as dehydrogenases from various microorganisms, offers a highly selective and environmentally friendly approach to producing chiral α-hydroxy ketones. nih.govrsc.org Research into identifying or engineering enzymes capable of converting a suitable precursor to this compound could provide a green and efficient synthetic pathway.

One-Pot Reactions: Designing one-pot syntheses that combine multiple reaction steps without isolating intermediates can significantly improve efficiency and reduce waste. rsc.org A potential route could involve the sulfur-mediated difunctionalization of an appropriate alkyne. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates and improve yields in organic synthesis. nih.gov Investigating its application in the synthesis of this compound could lead to more rapid and efficient production.

Synthetic ApproachPotential AdvantagesKey Challenges
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally friendly.Enzyme discovery and engineering, substrate specificity.
One-Pot Synthesis Increased efficiency, reduced waste, lower cost.Compatibility of reagents and reaction conditions.
Microwave-Assisted Rapid reaction times, improved yields.Scale-up limitations, potential for side reactions.

In-depth Mechanistic Studies of Biological Interactions at the Molecular Level

Understanding how this compound interacts with biological systems at the molecular level is crucial for elucidating its potential therapeutic effects. Organosulfur compounds are known to exhibit a wide range of biological activities, including antioxidant and anticancer properties. nih.govnih.govmdpi.com The presence of both a nucleophilic thiol group and a reactive ketone in this compound suggests several potential mechanisms of action.

Future mechanistic studies should investigate:

Interaction with Proteins: The thiol group can form disulfide bonds with cysteine residues in proteins, potentially modulating their function. The ketone group can also react with nucleophilic residues.

Redox Modulation: Thiols are known to participate in redox reactions and can act as antioxidants. mdpi.com Studies should explore the ability of this compound to scavenge reactive oxygen species and influence cellular redox homeostasis.

Enzyme Inhibition: The structural motifs present in this compound suggest it could be an inhibitor of various enzymes, a property observed in other α-hydroxytropolones. nih.gov

Design and Synthesis of Advanced Derivatives with Tuned Bioactivity and Selectivity

The core structure of this compound provides a versatile scaffold for the design and synthesis of derivatives with enhanced biological activity and selectivity. By modifying the core structure, it may be possible to optimize its interaction with specific biological targets.

Strategies for derivative design include:

Modification of the Thiol Group: Converting the thiol to a thioether or disulfide could alter its reactivity and bioavailability.

Substitution at the Carbonyl Group: Introducing different substituents at the carbon atom adjacent to the carbonyl group could influence its steric and electronic properties.

Introduction of Additional Functional Groups: Adding other functional groups could enhance target binding or improve pharmacokinetic properties. For instance, the synthesis of β-mercapto carbonyl derivatives has been explored for developing antimycobacterial drugs. researchgate.net

Derivative ClassPotential EnhancementExample Application
Thioethers/Disulfides Improved stability, altered reactivity.Prodrug design.
α-Substituted Ketones Enhanced target specificity.Enzyme inhibitors.
Polyfunctionalized Analogs Improved pharmacokinetic properties.Drug delivery systems.

Integration of Advanced Computational Methods for De Novo Design and Optimization

Computational chemistry and molecular modeling are powerful tools for accelerating the drug discovery process. nih.gov These methods can be employed for the de novo design of novel derivatives of this compound and for optimizing their properties.

Key computational approaches include:

Molecular Docking: Simulating the binding of the compound and its derivatives to the active sites of target proteins can help predict their inhibitory potential.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of the derivatives with their biological activity can guide the design of more potent compounds.

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of the compound and its interactions with biological macromolecules over time.

Investigation of Broader Biological Roles and Identification of New Molecular Targets (In Vitro)

The full spectrum of biological activities of this compound remains to be explored. In vitro screening against a wide range of biological targets can help identify new therapeutic applications. Organosulfur compounds, in general, are known to interact with a variety of biological systems. nih.gov

Future in vitro studies should encompass:

Anticancer Activity: Many organosulfur compounds exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation. nih.govnih.gov The cytotoxicity of this compound and its derivatives should be evaluated against various cancer cell lines.

Antimicrobial Activity: The thiol group is a key feature in many antimicrobial agents. Investigating the antibacterial and antifungal properties of this compound is a promising research avenue.

Enzyme Inhibition Assays: Screening against a panel of enzymes, such as proteases, kinases, and oxidoreductases, could reveal novel inhibitory activities.

Development of Sophisticated Analytical Platforms for Comprehensive Profiling

To fully understand the behavior of this compound in biological systems, the development of advanced analytical methods for its detection and quantification is essential. The analysis of organosulfur compounds can be challenging due to their reactivity and potential for volatility. copernicus.org

Future analytical development should focus on:

Chromatographic Methods: Developing robust high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods coupled with mass spectrometry (MS) will be crucial for the separation and sensitive detection of the compound and its metabolites from complex biological matrices. nih.govconicet.gov.ar

Spectroscopic Techniques: Nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information and can be used to study the compound's interactions with biomolecules. ssbodisha.ac.in

Metabolomic Profiling: Utilizing metabolomics platforms to study how this compound alters the metabolic profile of cells can provide valuable insights into its mechanism of action. conicet.gov.ar

Analytical TechniqueApplicationAdvantages
LC-MS/GC-MS Quantification in biological samples.High sensitivity and specificity.
NMR Spectroscopy Structural elucidation, interaction studies.Detailed structural information.
Metabolomics Elucidation of metabolic pathways.Comprehensive view of cellular response.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.